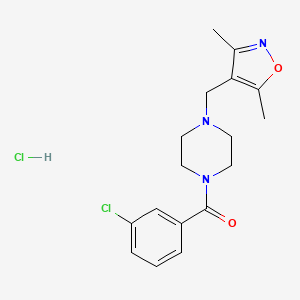

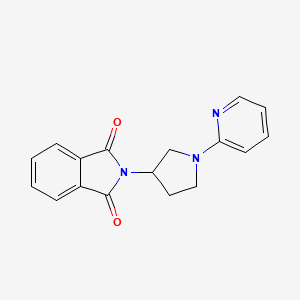

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide, also known as MTE-N, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTE-N is a small molecule that has been synthesized using various methods and has been found to exhibit various biochemical and physiological effects.

科学的研究の応用

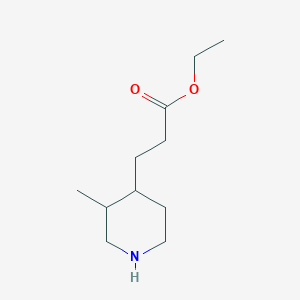

Synthesis and Evaluation for Topical Drug Delivery

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide derivatives have been synthesized and evaluated for their potential in topical drug delivery systems. Morpholinyl esters of naproxen were prepared and showed enhanced skin permeation compared to naproxen itself, indicating a promising application for improving the delivery of medications through the skin. The study found that certain morpholinyl derivatives facilitated a better balance of aqueous solubility and lipophilicity, essential for effective topical drug delivery (J. Rautio et al., 2000).

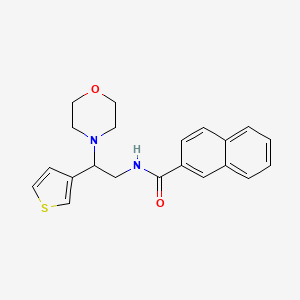

Lysosome-Targeting Fluorescent Probe

The morpholine group has been utilized as a targeting unit for lysosomes in living cells, demonstrating the potential of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide derivatives in selective imaging and detection applications. A novel fluorescent probe incorporating the morpholine group showed high selectivity for peroxynitrite in lysosomes, highlighting its application in studying cellular processes and pathological conditions (J. Qian et al., 2019).

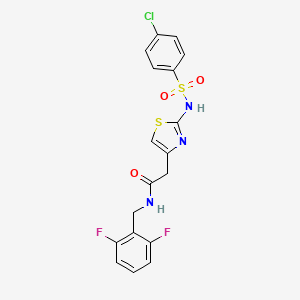

Antimicrobial Agent Discovery

Compounds containing the N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide structure have been explored for their antimicrobial properties. Specifically, novel 2-amino-5-arylthieno[2,3-b]thiophenes synthesized from morpholine showed promising in vitro activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (K. Balamurugan et al., 2009).

Catalysis in Organic Synthesis

Morpholine derivatives, including N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide, have found applications in catalysis, specifically in the Mizoroki-Heck reaction. A study demonstrated the use of a novel N–O ligand based on morpholine for palladium-catalyzed reactions in water, showcasing the versatility of morpholine derivatives in facilitating organic synthesis under environmentally friendly conditions (Yu-fang Wang et al., 2013).

Photochromism and Molecular Docking Studies

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide derivatives have been involved in studies related to photochromism, exhibiting changes in color under different light conditions, which could have implications in the development of light-responsive materials. Additionally, these compounds have been subject to molecular docking studies to assess their potential as antimicrobial agents, further highlighting the broad research applications of morpholine derivatives in chemistry and biology (S. Ranjith et al., 2014).

特性

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c24-21(18-6-5-16-3-1-2-4-17(16)13-18)22-14-20(19-7-12-26-15-19)23-8-10-25-11-9-23/h1-7,12-13,15,20H,8-11,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCVTNSUTSECTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-[(4-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2727738.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2727740.png)

![2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2727743.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2727745.png)

![N-(1-cyanocyclohexyl)-2-[3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2727749.png)

![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2727750.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide](/img/structure/B2727754.png)

![N-(3-methylpyridin-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2727758.png)